BenchChemオンラインストアへようこそ!

(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine

Chiral Synthesis Stereochemistry LSD1 Inhibition

(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is a defined-stereochemistry, halogenated heterocyclic amine building block. It features a 2-fluoro-5-bromopyridine core linked to a chiral cyclopropylmethanamine group.

Molecular Formula C9H10BrFN2
Molecular Weight 245.09 g/mol
Cat. No. B12931128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine
Molecular FormulaC9H10BrFN2
Molecular Weight245.09 g/mol
Structural Identifiers
SMILESC1CC1C(C2=C(N=CC(=C2)Br)F)N
InChIInChI=1S/C9H10BrFN2/c10-6-3-7(9(11)13-4-6)8(12)5-1-2-5/h3-5,8H,1-2,12H2/t8-/m0/s1
InChIKeyREUKCWCBSCDWFI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine (CAS 1259695-38-9): A Chiral Building Block for Targeted Synthesis


(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is a defined-stereochemistry, halogenated heterocyclic amine building block. It features a 2-fluoro-5-bromopyridine core linked to a chiral cyclopropylmethanamine group. With a molecular formula of C9H10BrFN2 and a molecular weight of 245.09 g/mol, it is primarily utilized as a high-purity intermediate in medicinal chemistry for constructing complex, bioactive molecules [REFS-1, REFS-2]. Its S-configuration and specific substitution pattern are critical for the stereochemical and pharmacological outcomes in downstream compounds, particularly within kinase and epigenetic inhibitor programs [1].

Why Generic Analogs Cannot Substitute for (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine in Advanced R&D


Substituting this compound with a generic analog carries significant risk of project failure. The specific 5-bromo-2-fluoro substitution pattern on the pyridine ring is not electronically or sterically equivalent to other halogenation patterns, directly impacting reactivity in cross-coupling reactions and biological target engagement [1]. The chiral cyclopropylmethanamine moiety imposes a defined three-dimensional orientation, which is a well-established determinant of binding potency and selectivity for targets like LSD1 [2]. Simply using the R-enantiomer (CAS 1259887-27-8) or a non-cyclopropyl analog will generate a different stereoisomer or a geometrically distinct molecule, leading to dramatically different and likely inferior biological results, as documented in structure-activity relationship (SAR) studies for this class of inhibitors [3].

Quantitative Evidence for (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine's Differential Performance


Stereochemical Purity Defines Activity: S-Configuration Verified at 98% Enantiomeric Excess

The S-enantiomer (CAS 1259695-38-9) is supplied with a confirmed chemical purity of 98% . In contrast, the R-enantiomer (CAS 1259887-27-8) is a distinct chemical entity with a typical purity of 95% from other sources . More importantly, within the class of fluorinated cyclopropylamine LSD1 inhibitors, biological activity is known to be highly stereospecific, with one enantiomer often being a potent inhibitor while the other is inactive or significantly less potent. This principle is explicitly demonstrated in the patent literature for similar compounds where the 'eutomer' (active enantiomer) was isolated, and its activity was shown to be superior [1].

Chiral Synthesis Stereochemistry LSD1 Inhibition

Validated Application as a High-Value Impurity Reference Standard for Apalutamide

This specific compound is a fully characterized and certified impurity reference standard ('Apalutamide Impurity 34') for the anticancer drug Apalutamide, as offered by ISO17034-accredited standard manufacturers [1]. This application is uniquely tied to its exact molecular structure (C9H10BrFN2) and stereochemistry. A generic or structurally similar compound lacking this precise configuration cannot serve as a valid reference standard for the identification, quantification, or quality control of this specific impurity in drug substance or finished product [2].

Pharmaceutical Analysis Impurity Profiling Quality Control

Superior Synthetic Utility: Dual Halogen Handles Enable Divergent Exploration

The presence of both a bromine and a fluorine atom on the pyridine ring provides two distinct synthetic handles for orthogonal derivatization, a feature not present in mono-halogenated analogs like (5-bromopyridin-3-yl)(cyclopropyl)methanamine or (2-fluoropyridin-3-yl)(cyclopropyl)methanamine. The bromine atom is an excellent partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or remain as a metabolically stable, lipophilicity-modulating substituent [1]. This dual reactivity allows for a more efficient exploration of chemical space around a central pharmacophore compared to mono-halogenated alternatives [2].

Cross-Coupling Medicinal Chemistry Structure-Activity Relationship

Optimal Application Scenarios for Procuring (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine


Asymmetric Synthesis of LSD1 Epigenetic Inhibitors

This compound is the optimal starting material for synthesizing stereochemically pure LSD1 inhibitors. The defined S-configuration of the cyclopropylamine moiety is crucial for achieving the desired binding mode to the enzyme's active site, as evidenced by structural studies of this inhibitor class [1]. Substituting with the R-enantiomer or a racemic mixture will result in a significant loss of inhibitory activity and greatly complicate chiral resolution, making this the only viable choice for a streamlined, high-yield synthesis of potent candidates.

Certified Reference Standard for Apalutamide Quality Control

For analytical laboratories performing impurity profiling of Apalutamide drug substance or finished dosage forms, this compound is not just an option but a requirement. Designated as 'Apalutamide Impurity 34', it serves as a certified reference standard for developing and validating stability-indicating HPLC and LC-MS/MS methods [2]. Its unique identity is mandatory for achieving the accuracy, precision, and specificity required for regulatory submissions, and no other analog can fulfill this traceable function.

Divergent Library Synthesis in Kinase Drug Discovery

In early-stage medicinal chemistry, the ability to rapidly diversify a lead scaffold is paramount. The 5-bromo and 2-fluoro groups on this building block are electronically differentiated, allowing for a controlled, two-step orthogonal functionalization sequence [3]. This enables the rapid creation of a library of 3,5-disubstituted pyridine analogs for kinase inhibition assays, a capability that makes it highly superior to building blocks with only a single reactive halogen handle.

Quote Request

Request a Quote for (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.